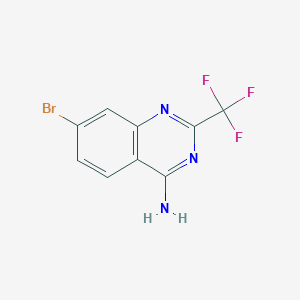

7-溴-2-(三氟甲基)喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of medicinal activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is characterized by the presence of a quinazoline moiety, a bromine atom at the 7th position, and a trifluoromethyl group at the 2nd position . The InChI code for this compound is1S/C9H5BrF3N3/c10-4-1-2-5-6 (3-4)15-8 (9 (11,12)13)16-7 (5)14/h1-3H, (H2,14,15,16) . Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine include a molecular weight of 292.06 . It is a powder in physical form . More specific properties such as melting point, boiling point, and solubility are not mentioned in the available resources.科学研究应用

血管生成和肿瘤生长抑制

7-溴-2-(三氟甲基)喹唑啉-4-胺因其在抑制血管内皮生长因子信号传导、血管生成和肿瘤生长中的作用而受到研究。一种衍生物 ZD6474 证明了对 VEGF 刺激的内皮细胞增殖的有效抑制,并在小鼠的各种人类肿瘤异种移植物和啮齿动物肿瘤中显示出显着的抗肿瘤活性 (Wedge 等人,2002)。

杂环合成

该化合物已被用于合成各种杂环。例如,涉及源自丙二腈二聚体溴化的 2-氨基-1,1,3-三氰基-3-溴丙烯的反应,导致形成哒嗪和恶嗪衍生物 (El-Din,2003)。

对映选择性合成

已经对 3-芳基喹唑啉-4(3H)-酮的对映选择性合成进行了研究,包括喹唑啉酮的非对映选择性溴化,导致开发出具有潜在药用应用的各种衍生物 (Diener 等人,2015)。

抗组胺药

7-溴-2-(三氟甲基)喹唑啉-4-胺的衍生物,如 4-丁基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,已被合成并对其 H1 抗组胺活性进行了测试,证明了对动物模型中组胺诱导的支气管痉挛的显着保护作用 (Alagarsamy 等人,2008)。

抗癌应用的 EGFR 抑制剂

由 7-溴-2-(三氟甲基)喹唑啉-4-胺衍生物合成的 6-溴-2-(吡啶-3-基)-4-取代喹唑啉作为 EGFR 抑制剂表现出希望,具有作为靶向抗癌剂的潜在应用。它们对 EGFR 表现出显着的抑制活性和对各种癌细胞系的细胞毒性 (Allam 等人,2020)。

抗菌活性

7-溴-2-(三氟甲基)喹唑啉-4-胺的新型取代喹唑啉衍生物已被合成并对其抗菌活性进行了评价,显示出对一系列病原体的有效抗菌和抗真菌特性 (Chaitanya 等人,2018)。

未来方向

Quinazoline derivatives, including 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . Further studies are also needed to explore the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine.

作用机制

Target of Action

The primary target of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

7-Bromo-2-(trifluoromethyl)quinazolin-4-amine interacts with the WRN helicase, inhibiting its function .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair and replication. These include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .

Pharmacokinetics

The compound’s antiproliferative activity has been evaluated in vitro, suggesting that it may have good bioavailability .

Result of Action

The inhibition of WRN helicase by 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine leads to genomic instability, promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines .

生化分析

Cellular Effects

In cellular studies, some N-aryl-2-trifluoromethyl-quinazolin-4-amine derivatives have shown excellent inhibitory activity against different cancer cell lines . The 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . According to docking results, some derivatives overlapped well with the binding pocket of 6YHR, a protein involved in DNA repair .

属性

IUPAC Name |

7-bromo-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKTWDUGBUTAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)

![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)

![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-(2-methylprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2747584.png)

![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2747587.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2747589.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)

![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-n-(4-methylphenyl)-1-benzofuran-3-carboxamide](/img/structure/B2747600.png)